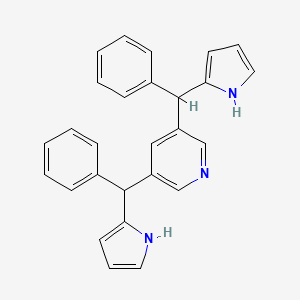![molecular formula C36H33N3 B12603843 2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine CAS No. 643029-58-7](/img/structure/B12603843.png)
2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central imidazo[4,5-c]pyridine core flanked by two biphenyl groups, each substituted with three methyl groups at the 2’, 4’, and 6’ positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common approach is the condensation of 2,4,6-trimethylbenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[4,5-c]pyridine core. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2,4,6-trimethylbiphenyl to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. For example, using a micro fixed-bed reactor packed with a suitable catalyst can significantly reduce reaction time and improve product purity .
化学反応の分析
Types of Reactions
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
作用機序
The mechanism of action of 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, which are crucial for its activity .
類似化合物との比較
Similar Compounds
Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use as a photoinitiator in polymer chemistry.
2,4,6-Trimethylpyridine: Used in organic synthesis and as a solvent.
Uniqueness
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine stands out due to its dual biphenyl substitution, which enhances its stability and reactivity. This unique structural feature makes it particularly valuable in applications requiring high thermal and chemical stability.
特性
CAS番号 |
643029-58-7 |
|---|---|
分子式 |
C36H33N3 |
分子量 |
507.7 g/mol |
IUPAC名 |
2,2-bis[4-(2,4,6-trimethylphenyl)phenyl]imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C36H33N3/c1-22-17-24(3)34(25(4)18-22)28-7-11-30(12-8-28)36(38-32-15-16-37-21-33(32)39-36)31-13-9-29(10-14-31)35-26(5)19-23(2)20-27(35)6/h7-21H,1-6H3 |
InChIキー |
UYNMVXBXZURXOM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C3(N=C4C=CN=CC4=N3)C5=CC=C(C=C5)C6=C(C=C(C=C6C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12603765.png)


![[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile](/img/structure/B12603780.png)
![(10Z)-3,8,19-triazatetracyclo[10.7.0.02,7.013,18]nonadeca-1(12),2(7),3,5,8,10,13,15,17-nonaene](/img/structure/B12603787.png)

![1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene](/img/structure/B12603795.png)
![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)
![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)
